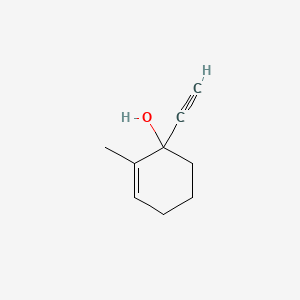
3-Hydroxy-1-methacryloyloxyadamantane (purified by sublimation)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-methacryloyloxyadamantane is a chemical compound with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . . This compound is notable for its unique adamantane structure, which imparts significant stability and rigidity, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methacryloyloxyadamantane typically involves the esterification of methacrylic acid with 3-hydroxy-1-adamantanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of 3-hydroxy-1-methacryloyloxyadamantane follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-methacryloyloxyadamantane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methacrylate group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-oxo-1-methacryloyloxyadamantane.
Reduction: 3-hydroxy-1-adamantyl methanol.
Substitution: Various substituted adamantyl methacrylates depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-1-methacryloyloxyadamantane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-hydroxy-1-methacryloyloxyadamantane involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts by encapsulating the drug molecules and releasing them in a controlled manner. In polymer synthesis, it forms cross-linked networks that enhance the material’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxyadamantan-1-yl methacrylate
- Methacrylic acid 3-hydroxy-1-adamantyl ester
Uniqueness
3-Hydroxy-1-methacryloyloxyadamantane is unique due to its adamantane structure, which provides exceptional stability and rigidity. This makes it more suitable for applications requiring high thermal and mechanical stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
[(5S,7R)-3-hydroxy-1-adamantyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3/t10-,11+,13?,14? |
Clé InChI |
OOIBFPKQHULHSQ-WHCAJBEMSA-N |
SMILES isomérique |
CC(=C)C(=O)OC12C[C@@H]3C[C@H](C1)CC(C3)(C2)O |
SMILES canonique |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)

![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
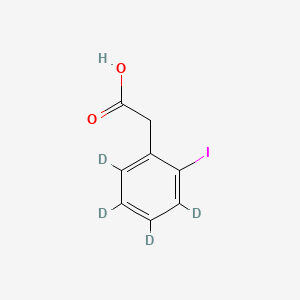
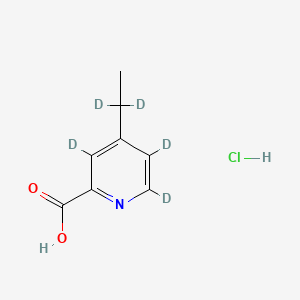
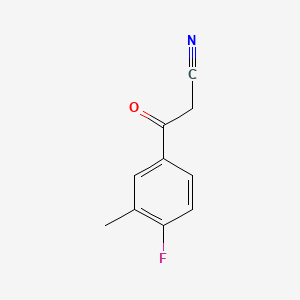
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
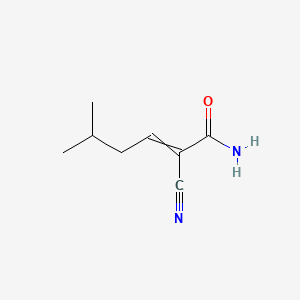
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
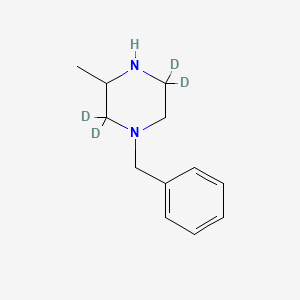
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)
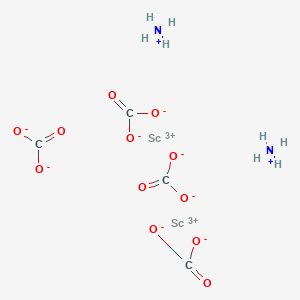
![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
